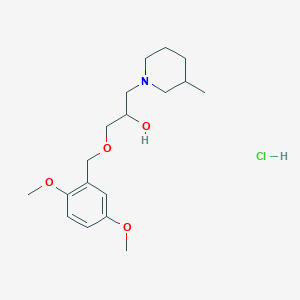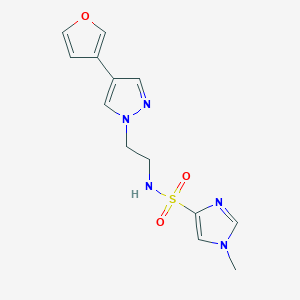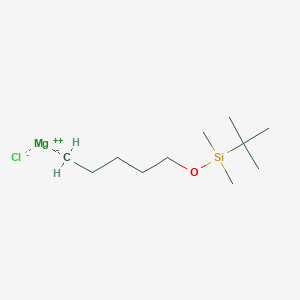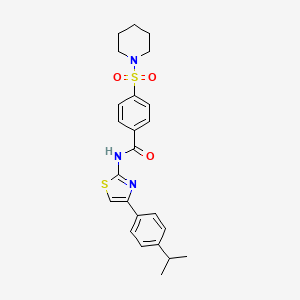
1-((2,5-Dimethoxybenzyl)oxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2,5-Dimethoxybenzyl)oxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride, also known as DMMDA-2, is a psychoactive drug that belongs to the family of phenethylamines. It is a synthetic compound that has been developed for research purposes only. DMMDA-2 is a potent psychedelic compound that has been shown to have a profound effect on the human brain.
作用機序
1-((2,5-Dimethoxybenzyl)oxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride acts as a partial agonist at the 5-HT2A receptor, which is responsible for the psychedelic effects of the drug. It also has a high affinity for the 5-HT2B receptor, which is involved in regulating heart function. 1-((2,5-Dimethoxybenzyl)oxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride has been shown to increase the release of serotonin in the brain, which is thought to contribute to its psychoactive effects.
Biochemical and Physiological Effects:
1-((2,5-Dimethoxybenzyl)oxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride has been shown to produce a wide range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause changes in perception, cognition, and mood, including visual hallucinations, altered thinking, and euphoria. 1-((2,5-Dimethoxybenzyl)oxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride has been shown to have a long duration of action, with effects lasting up to 12 hours.
実験室実験の利点と制限
1-((2,5-Dimethoxybenzyl)oxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride has several advantages for use in lab experiments. It is a potent and selective agonist at the 5-HT2A receptor, making it a useful tool for studying the role of this receptor in the brain. It has also been shown to have a high affinity for the 5-HT2B receptor, which could be useful in studying the cardiovascular effects of psychedelics. However, 1-((2,5-Dimethoxybenzyl)oxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride has several limitations as well. It is a synthetic compound that is difficult and expensive to synthesize. It is also a controlled substance, which makes it difficult to obtain for research purposes.
将来の方向性
There are several potential future directions for research on 1-((2,5-Dimethoxybenzyl)oxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride. One area of interest is the therapeutic potential of psychedelics in treating mental health disorders. 1-((2,5-Dimethoxybenzyl)oxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride has been shown to have antidepressant and anxiolytic effects in animal models, and further research could explore its potential as a treatment for depression and anxiety in humans. Another area of interest is the role of the 5-HT2B receptor in the cardiovascular effects of psychedelics. Further research could explore the potential cardiovascular risks associated with the use of psychedelics and could help to develop safer psychedelic compounds.
合成法
1-((2,5-Dimethoxybenzyl)oxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic compound that can be synthesized using various methods. One of the most common methods involves the reaction of 2,5-dimethoxybenzyl chloride with 3-methylpiperidine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with propan-2-ol in the presence of hydrochloric acid to yield 1-((2,5-Dimethoxybenzyl)oxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride hydrochloride.
科学的研究の応用
1-((2,5-Dimethoxybenzyl)oxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride has been used extensively in scientific research to study its effects on the human brain. It has been shown to have a profound effect on the serotonin receptors in the brain, which play a crucial role in regulating mood, cognition, and perception. 1-((2,5-Dimethoxybenzyl)oxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride has been used in studies to understand the mechanisms underlying psychedelic experiences and to investigate the therapeutic potential of psychedelics in treating mental health disorders such as depression, anxiety, and addiction.
特性
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methoxy]-3-(3-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO4.ClH/c1-14-5-4-8-19(10-14)11-16(20)13-23-12-15-9-17(21-2)6-7-18(15)22-3;/h6-7,9,14,16,20H,4-5,8,10-13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUGGUZYAWNTEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(COCC2=C(C=CC(=C2)OC)OC)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2,5-Dimethoxybenzyl)oxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3-Dimethyl-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2858133.png)
![[(4-Chloro-3-ethoxyphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B2858137.png)

![N-[(1-Aminocycloheptyl)methyl]-1-cyclohexylpyrazole-3-carboxamide;dihydrochloride](/img/structure/B2858140.png)
![4-[(2-hydroxyanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2858142.png)
![4-fluoro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2858144.png)
![1-(3-chlorophenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2858145.png)
![(Z)-2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2858146.png)
![2-Chloro-1-[4-[(4-propan-2-ylphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B2858147.png)




![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide](/img/structure/B2858155.png)